1-(3-Bromopropyl)-4-methoxybenzene

Catalog No.
S1913063
CAS No.
57293-19-3
M.F
C10H13BrO
M. Wt
229.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-methoxybenzene

CAS Number

57293-19-3

Product Name

1-(3-Bromopropyl)-4-methoxybenzene

IUPAC Name

1-(3-bromopropyl)-4-methoxybenzene

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

InChI

InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3

InChI Key

CPHLODVMQBMDNC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCBr

Canonical SMILES

COC1=CC=C(C=C1)CCCBr
  • Organic synthesis

    The presence of a reactive bromine group makes 1-(3-Bromopropyl)-4-methoxybenzene a potential building block for the synthesis of more complex organic molecules. Researchers might utilize it in reactions like substitution or coupling to introduce the methoxyphenyl and propyl moieties into target molecules ().

  • Material science

    Aromatic rings and halogenated groups can influence material properties. 1-(3-Bromopropyl)-4-methoxybenzene could be investigated as a component in the development of new materials with specific electronic or physical properties ().

  • Medicinal chemistry

    The methoxy and propyl groups can influence the biological activity of a molecule. Researchers might explore 1-(3-Bromopropyl)-4-methoxybenzene as a starting point for the design and synthesis of new potential drugs ().

1-(3-Bromopropyl)-4-methoxybenzene is an organic compound with the molecular formula C10_{10}H13_{13}BrO. It features a benzene ring substituted with a methoxy group at the para position and a bromopropyl group at the meta position. This structural arrangement contributes to its unique chemical properties and reactivity, making it a valuable compound in organic synthesis and material science.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new compounds.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to produce alkenes.
  • Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
  • Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed .

Research indicates that 1-(3-Bromopropyl)-4-methoxybenzene may exhibit biological activity due to its structural features. The methoxy and propyl groups can influence the compound's interactions with biological systems, making it a potential candidate for drug development and medicinal chemistry. Studies are ongoing to evaluate its efficacy and mechanisms of action in biological contexts .

The synthesis of 1-(3-Bromopropyl)-4-methoxybenzene can be achieved through several methods:

  • Bromination of 4-Methoxybenzyl Alcohol: This method involves brominating 4-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. Solvents such as dichloromethane and bases like potassium carbonate are typically used.
  • Continuous Flow Processes: In industrial settings, continuous flow techniques may be employed to optimize yield and purity, utilizing automated reactors for precise control over reaction conditions .

1-(3-Bromopropyl)-4-methoxybenzene has diverse applications in various fields:

  • Organic Synthesis: Serves as an intermediate in the production of more complex organic molecules.
  • Pharmaceuticals: Potential precursor for developing new pharmaceutical compounds.
  • Material Science: Used in creating polymers and advanced materials with specific electronic or physical properties.
  • Biological Studies: Investigated for its potential medicinal applications and biological activity .

The interaction studies of 1-(3-Bromopropyl)-4-methoxybenzene focus on its reactivity with nucleophiles and bases. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The methoxy group also participates in various chemical transformations, enhancing the compound's versatility in synthetic applications .

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-methoxybenzene. Here are some notable examples:

Compound NameKey FeaturesSimilarity Score
1-(3-Bromopropyl)benzeneLacks the methoxy group, limiting reactivity0.97
4-Methoxybenzyl bromideBromine directly attached to the benzene ring0.94
1-(3-Chloropropyl)-4-methoxybenzeneContains chlorine instead of bromine0.93
1-(5-Bromopentyl)-4-methoxybenzeneLonger carbon chain with similar functional groups0.97
1-(3-Bromopropyl)-3,5-dimethoxybenzeneTwo methoxy groups providing different reactivity0.94
4-(3-Bromopropyl)-1-methoxy-2-methylbenzeneAdditional methyl group affecting properties0.92

Uniqueness

The uniqueness of 1-(3-Bromopropyl)-4-methoxybenzene lies in its combination of both bromopropyl and methoxy groups, which allows for a wide range of

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(3-Bromopropyl)-4-methoxybenzene

Dates

Modify: 2023-08-16
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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